molecular formula C10H7FO3 B6257152 methyl 6-fluoro-1-benzofuran-4-carboxylate CAS No. 1427429-96-6

methyl 6-fluoro-1-benzofuran-4-carboxylate

Cat. No. B6257152
CAS RN: 1427429-96-6
M. Wt: 194.2
InChI Key:
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Description

Methyl 6-fluoro-1-benzofuran-4-carboxylate (6-FBC) is a fluorinated carboxylic acid derivative of the aromatic heterocycle benzofuran. It has a wide range of applications in scientific research, from medicinal chemistry to organic synthesis. 6-FBC has been studied for its potential therapeutic properties, and its mechanism of action has been elucidated.

Scientific Research Applications

Methyl 6-fluoro-1-benzofuran-4-carboxylate has a wide range of applications in scientific research. It has been studied for its potential therapeutic properties, and its mechanism of action has been elucidated. It has also been used in medicinal chemistry as a substrate for the synthesis of various compounds, such as benzofuran derivatives and quinoline derivatives. methyl 6-fluoro-1-benzofuran-4-carboxylate has also been used in organic synthesis as a building block for the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6-fluoro-1-benzofuran-4-carboxylate is not fully understood. However, it is believed that methyl 6-fluoro-1-benzofuran-4-carboxylate binds to specific proteins in the cell, which then modulate the activity of the proteins. This binding may lead to changes in the activity of the proteins, which can then lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 6-fluoro-1-benzofuran-4-carboxylate are not fully understood. However, it is believed that methyl 6-fluoro-1-benzofuran-4-carboxylate may have an effect on the activity of certain enzymes and proteins, which can then lead to changes in the cell’s physiology. It is also believed that methyl 6-fluoro-1-benzofuran-4-carboxylate may have an effect on the expression of certain genes, which can then lead to changes in the cell’s physiology.

Advantages and Limitations for Lab Experiments

The advantages of methyl 6-fluoro-1-benzofuran-4-carboxylate for lab experiments include its low cost, its stability, and its availability. Its low cost makes it an attractive option for researchers on a budget. Its stability makes it easy to store and use. Its availability makes it easy to obtain. The limitations of methyl 6-fluoro-1-benzofuran-4-carboxylate for lab experiments include its low solubility, its low reactivity, and its low selectivity. Its low solubility makes it difficult to use in certain experiments. Its low reactivity makes it difficult to use in certain reactions. Its low selectivity makes it difficult to use in certain reactions.

Future Directions

The potential future directions for methyl 6-fluoro-1-benzofuran-4-carboxylate include the development of new synthesis methods, the exploration of its therapeutic potential, and the exploration of its potential applications in organic synthesis. New synthesis methods could make methyl 6-fluoro-1-benzofuran-4-carboxylate more accessible and easier to use. The exploration of its therapeutic potential could lead to the development of new drugs and therapies. The exploration of its potential applications in organic synthesis could lead to the development of new materials and products.

Synthesis Methods

Methyl 6-fluoro-1-benzofuran-4-carboxylate can be synthesized through a number of methods, including a one-pot synthesis, a two-step synthesis, and a three-step synthesis. The one-pot synthesis involves the reaction of a benzofuran derivative with a fluorinating reagent, such as N-chlorosuccinimide, to form methyl 6-fluoro-1-benzofuran-4-carboxylate. The two-step synthesis involves the reaction of a benzofuran derivative with a fluorinating reagent, followed by an oxidation step to form methyl 6-fluoro-1-benzofuran-4-carboxylate. The three-step synthesis involves the reaction of a benzofuran derivative with a fluorinating reagent, followed by an oxidation step, and finally a hydrolysis step to form methyl 6-fluoro-1-benzofuran-4-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-fluoro-1-benzofuran-4-carboxylate involves the introduction of a fluoro group onto a benzofuran ring, followed by esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "2-hydroxybenzoic acid", "fluorine gas", "thionyl chloride", "sodium bicarbonate", "methyl alcohol", "triethylamine", "dimethylformamide", "N,N'-dicyclohexylcarbodiimide" ], "Reaction": [ "Conversion of 2-hydroxybenzoic acid to 6-fluoro-2-hydroxybenzoic acid by reaction with fluorine gas and thionyl chloride in the presence of triethylamine and dimethylformamide", "Conversion of 6-fluoro-2-hydroxybenzoic acid to 6-fluoro-1-benzofuran-4-carboxylic acid by reaction with sodium bicarbonate in the presence of dimethylformamide", "Esterification of 6-fluoro-1-benzofuran-4-carboxylic acid with methanol in the presence of N,N'-dicyclohexylcarbodiimide to yield methyl 6-fluoro-1-benzofuran-4-carboxylate" ] }

CAS RN

1427429-96-6

Product Name

methyl 6-fluoro-1-benzofuran-4-carboxylate

Molecular Formula

C10H7FO3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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